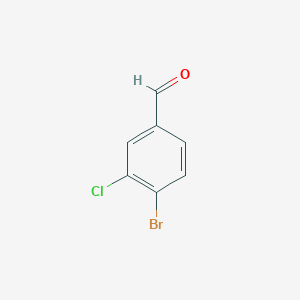

4-Bromo-3-chlorobenzaldehyde

Beschreibung

The exact mass of the compound 4-Bromo-3-chlorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-3-chlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYVDYZLCRUOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555081 | |

| Record name | 4-Bromo-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120077-69-2 | |

| Record name | 4-Bromo-3-chlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120077-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3-chlorobenzaldehyde chemical properties

An In-Depth Technical Guide to 4-Bromo-3-chlorobenzaldehyde: Properties, Synthesis, and Applications

Introduction

4-Bromo-3-chlorobenzaldehyde is a disubstituted aromatic aldehyde that serves as a highly versatile and valuable intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its chemical architecture, featuring an electrophilic aldehyde functional group and two distinct halogen atoms (bromine and chlorine) on the phenyl ring, provides multiple reaction sites for constructing complex molecular frameworks. The strategic placement of the bromo and chloro substituents allows for selective functionalization, making it a sought-after building block for the synthesis of novel pharmaceutical agents, agrochemicals, and fine chemicals. This guide offers a comprehensive overview of its chemical properties, spectroscopic signature, synthesis protocols, reactivity, and key applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Core Chemical and Physical Properties

The fundamental properties of 4-Bromo-3-chlorobenzaldehyde are summarized below. These characteristics are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 120077-69-2 | [1][2] |

| Molecular Formula | C₇H₄BrClO | [1][2][3] |

| Molecular Weight | 219.46 g/mol | [1][2] |

| Appearance | White to yellow solid | |

| Melting Point | 52 °C | [3] |

| Boiling Point | 281.3 ± 25.0 °C (Predicted) | [3] |

| Density | 1.698 ± 0.06 g/cm³ (Predicted) | [3] |

| IUPAC Name | 4-bromo-3-chlorobenzaldehyde | [2] |

| Synonyms | 3-Chloro-4-bromobenzaldehyde, 4-Bromo-5-chlorobenzaldehyde | [1] |

Spectroscopic Profile

The unique structural features of 4-Bromo-3-chlorobenzaldehyde give rise to a distinct spectroscopic fingerprint, which is critical for reaction monitoring and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by signals from the aldehydic proton and the three aromatic protons. The aldehydic proton appears as a singlet significantly downfield (around δ 9.98 ppm) due to the deshielding effect of the carbonyl group.[4] The aromatic region displays a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. One proton appears as a doublet at δ 8.11 ppm, another as part of an AB system at δ 8.02 ppm, and the third as a doublet of doublets at δ 7.77 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region (typically ~190 ppm). Six distinct signals are expected in the aromatic region, with their chemical shifts influenced by the inductive and resonance effects of the aldehyde, bromine, and chlorine substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic, weaker bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.[5] The presence of the band near 2720 cm⁻¹ is particularly diagnostic for an aldehyde.[5]

-

Aromatic C=C Stretches: Medium to weak absorptions appear in the 1400-1600 cm⁻¹ range.[5]

-

C-Br/C-Cl Stretches: Absorptions corresponding to the carbon-halogen bonds are found in the fingerprint region, typically below 850 cm⁻¹.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) reveals a distinct molecular ion peak cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will show a characteristic pattern of peaks corresponding to the different isotopic combinations, confirming the presence of both halogens. Common fragmentation pathways include the loss of a hydrogen radical (M-1), the loss of the formyl group (M-29), or cleavage of the carbon-halogen bonds.[7][8]

Synthesis and Purification Protocol

4-Bromo-3-chlorobenzaldehyde can be synthesized via a two-step process starting from 4-bromo-3-chlorobenzoic acid. This involves the reduction of the carboxylic acid to a benzyl alcohol, followed by selective oxidation to the desired aldehyde.[4][9]

Sources

- 1. CAS 120077-69-2 | 4-Bromo-3-chlorobenzaldehyde - Synblock [synblock.com]

- 2. 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4-BROMO-3-CHLORO-BENZALDEHYDE | 120077-69-2 [chemicalbook.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to 4-Bromo-3-chlorobenzaldehyde: Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Molecular Attributes and Physicochemical Data

4-Bromo-3-chlorobenzaldehyde is a disubstituted benzaldehyde derivative with the chemical formula C₇H₄BrClO.[1][2] Its structure is characterized by a benzene ring functionalized with an aldehyde group, a bromine atom at position 4, and a chlorine atom at position 3. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

The molecular weight of 4-Bromo-3-chlorobenzaldehyde is 219.46 g/mol .[1][2][3] This and other key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 219.46 g/mol | PubChem[2], Synblock[1], Sigma-Aldrich[3] |

| Molecular Formula | C₇H₄BrClO | PubChem[2], Synblock[1] |

| CAS Number | 120077-69-2 | PubChem[2], Synblock[1] |

| Appearance | White to Yellow Solid | Sigma-Aldrich[4] |

| Melting Point | 52 °C | ECHEMI[5] |

| Boiling Point (Predicted) | 281.3±25.0 °C | ECHEMI[5] |

| Purity | ≥98% | Sigma-Aldrich[4] |

Section 2: Synthesis Protocol - A Validated Approach

The synthesis of 4-Bromo-3-chlorobenzaldehyde can be achieved through the reduction of a suitable precursor, such as 4-bromo-3-chloro-N-methoxy-N-methyl-benzamide. The following protocol is a self-validating system that has been demonstrated to produce the target compound in high yield.

Experimental Workflow:

Caption: Synthetic workflow for 4-Bromo-3-chlorobenzaldehyde.

Step-by-Step Methodology:

-

Reaction Setup : In a one-necked round-bottomed flask under an argon atmosphere, dissolve 4-bromo-3-chloro-N-methoxy-N-methyl-benzamide (1.0 eq) in dry tetrahydrofuran (THF).[5]

-

Cooling : Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Addition of Reducing Agent : Slowly add a 1M solution of diisobutylaluminium hydride (DIBAL-H) (1.3 eq) dropwise to the cooled solution.[5]

-

Reaction : Stir the reaction mixture at -78°C for 1 hour.[5]

-

Quenching : Carefully quench the reaction by the slow addition of water.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate three times.[5]

-

Washing : Combine the organic layers and wash sequentially with a 1N hydrochloric acid solution, water, and brine.[5]

-

Drying : Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal : Filter the drying agent and concentrate the organic solution in vacuo.

-

Isolation : Dry the resulting solid under high vacuum to yield 4-bromo-3-chlorobenzaldehyde as a yellow solid.[5]

Section 3: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-3-chlorobenzaldehyde. The following guidelines are based on available safety data sheets and should be strictly adhered to.

GHS Hazard Information:

-

Pictogram : Exclamation mark (GHS07)[4]

-

Signal Word : Warning[4]

-

Hazard Statements :

-

Precautionary Statements :

Handling and Storage Workflow:

Caption: Safe handling and storage protocol for 4-Bromo-3-chlorobenzaldehyde.

It is imperative to consult the full Safety Data Sheet (SDS) for this compound prior to use.

References

-

PubChem. 4-Bromo-3-chlorobenzaldehyde. [Link]

Sources

- 1. CAS 120077-69-2 | 4-Bromo-3-chlorobenzaldehyde - Synblock [synblock.com]

- 2. 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-chlorobenzaldehyde - [sigmaaldrich.com]

- 4. 4-Bromo-3-chlorobenzaldehyde | 120077-69-2 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-chlorobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-bromo-3-chlorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore a validated two-step synthesis from 4-bromo-3-chlorobenzoic acid, providing a detailed experimental protocol and discussing the underlying chemical principles. Furthermore, alternative formylation strategies starting from 1-bromo-2-chlorobenzene are critically evaluated, including their mechanistic aspects and potential for regioselectivity. This guide aims to equip the reader with both theoretical knowledge and practical insights for the successful synthesis of this important building block.

Introduction: The Significance of 4-Bromo-3-chlorobenzaldehyde

4-Bromo-3-chlorobenzaldehyde is a substituted aromatic aldehyde whose structural features make it a valuable precursor in the synthesis of more complex molecules. The presence of three distinct functional groups on the benzene ring—an aldehyde, a bromine atom, and a chlorine atom—offers multiple points for chemical modification. This versatility has led to its use as an intermediate in the preparation of various compounds, including biphenylsulfonyl amides with potential therapeutic applications as vasopeptidase and endothelin receptor antagonists.[1] A thorough understanding of its synthesis is therefore crucial for chemists working in medicinal chemistry and process development.

A Validated Two-Step Synthesis Pathway

A reliable and well-documented method for the preparation of 4-bromo-3-chlorobenzaldehyde proceeds via a two-step sequence starting from 4-bromo-3-chlorobenzoic acid.[1] This pathway involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by a selective oxidation to the desired aldehyde.

Overall Synthetic Scheme

The two-step synthesis can be visualized as follows:

Caption: Two-step synthesis of 4-bromo-3-chlorobenzaldehyde.

Step 1: Reduction of 4-Bromo-3-chlorobenzoic Acid

The initial step involves the reduction of the carboxylic acid functionality of 4-bromo-3-chlorobenzoic acid to a primary alcohol. Borane-tetrahydrofuran complex (BH3-THF) is an effective reagent for this transformation due to its selectivity for carboxylic acids in the presence of other reducible functional groups.

-

To a solution of 4-bromo-3-chlorobenzoic acid (1.5 g, 6.37 mmol) in a suitable reaction vessel, add borane-THF complex (31.85 mL, 31.85 mmol) at 0°C.

-

Stir the reaction mixture at 0°C for 10 hours.

-

Quench the reaction by the slow addition of methanol (50 mL).

-

Concentrate the solution under reduced pressure to yield (4-bromo-3-chlorophenyl)methanol.

The use of a significant excess of the borane-THF complex ensures the complete reduction of the carboxylic acid. The reaction is performed at a reduced temperature to control the exothermicity and minimize potential side reactions. The workup with methanol serves to decompose any remaining borane complexes. This step typically proceeds with high yield.[1]

Step 2: Oxidation of (4-Bromo-3-chlorophenyl)methanol

The second step is the selective oxidation of the primary alcohol, (4-bromo-3-chlorophenyl)methanol, to the corresponding aldehyde. Manganese dioxide (MnO2) is a mild and selective oxidizing agent for this purpose, minimizing the risk of over-oxidation to the carboxylic acid.

-

Dissolve the (4-bromo-3-chlorophenyl)methanol (1.3 g, 5.87 mmol) obtained from the previous step in 1,2-dichloroethane (20 mL) at 25°C.

-

Add manganese dioxide (5.1 g, 58.7 mmol) to the solution.

-

Stir the mixture vigorously for 18 hours at 25°C.

-

Filter the reaction mixture to remove the manganese dioxide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (5-10% ethyl acetate in petroleum ether) to obtain 4-bromo-3-chlorobenzaldehyde.

The heterogeneous nature of the oxidation with MnO2 necessitates vigorous stirring to ensure efficient reaction. The large excess of MnO2 is typical for such oxidations to drive the reaction to completion. The choice of 1,2-dichloroethane as the solvent is appropriate for this reaction. Purification by column chromatography is necessary to isolate the final product in high purity.

Quantitative Data

| Step | Starting Material | Product | Reagents | Yield |

| 1 | 4-bromo-3-chlorobenzoic acid | (4-bromo-3-chlorophenyl)methanol | Borane-THF complex | 92.1%[1] |

| 2 | (4-bromo-3-chlorophenyl)methanol | 4-bromo-3-chlorobenzaldehyde | Manganese dioxide | 46.6%[1] |

Alternative Synthetic Strategies: Formylation of 1-Bromo-2-chlorobenzene

An alternative approach to 4-bromo-3-chlorobenzaldehyde involves the direct introduction of a formyl group (-CHO) onto the 1-bromo-2-chlorobenzene ring through electrophilic aromatic substitution. Several named reactions are available for aromatic formylation. The success of these reactions depends on the reactivity of the substrate and the regioselectivity of the formylation, which is governed by the directing effects of the existing substituents.

In 1-bromo-2-chlorobenzene, both the bromine and chlorine atoms are ortho, para-directing deactivators. The formylation is expected to occur at the positions ortho and para to the activating (or less deactivating) group. In this case, both are halogens, and their directing effects will influence the position of the incoming electrophile. The primary positions for substitution are C4 and C6. Steric hindrance from the adjacent chloro and bromo groups might influence the substitution pattern.

Potential Formylation Reactions

Caption: Potential formylation routes to 4-bromo-3-chlorobenzaldehyde.

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings.[2][3][4] While effective for activated systems, its application to deactivated rings like dihalobenzenes can be challenging and may require harsh reaction conditions.[5] The electrophile in this reaction is a chloroiminium ion.[3]

The Gattermann-Koch reaction introduces a formyl group using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a copper(I) chloride co-catalyst.[6][7][8] This method is generally suitable for benzene and activated alkylbenzenes but is not applicable to phenol and phenol ether substrates.[6][7] Its effectiveness on deactivated dihalobenzenes is questionable.

The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent, typically in an acidic medium like acetic acid or trifluoroacetic acid.[9][10][11] This reaction generally requires strongly electron-donating substituents on the aromatic ring, such as a hydroxyl group, making it less suitable for the direct formylation of 1-bromo-2-chlorobenzene.[9]

The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols using chloroform in a basic solution.[12][13][14] The reactive species is dichlorocarbene.[12] This reaction is not applicable to non-phenolic substrates like 1-bromo-2-chlorobenzene.

Conclusion

The synthesis of 4-bromo-3-chlorobenzaldehyde is most reliably achieved through a two-step process involving the reduction of 4-bromo-3-chlorobenzoic acid followed by the oxidation of the resulting alcohol. This method offers good overall yields and a clear, reproducible protocol. While direct formylation of 1-bromo-2-chlorobenzene presents an alternative, the deactivating nature of the halogen substituents makes many standard formylation reactions, such as the Duff and Reimer-Tiemann reactions, unsuitable. The Vilsmeier-Haack and Gattermann-Koch reactions might be plausible but would likely require optimization of reaction conditions to achieve satisfactory yields and regioselectivity. For researchers and drug development professionals requiring a dependable supply of high-purity 4-bromo-3-chlorobenzaldehyde, the two-step synthesis from the corresponding carboxylic acid remains the recommended and field-proven approach.

References

-

Duff reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

What is the preparation and application of 4-BROMO-3-CHLORO-BENZALDEHYDE? - FAQ. (n.d.). Retrieved from [Link]

-

Duff reaction. (n.d.). In chemeurope.com. Retrieved from [Link]

-

Duff reaction. (n.d.). In Grokipedia. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). In NROChemistry. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (2021, June 19). YouTube. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). In Chemistry Steps. Retrieved from [Link]

-

Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). In NROChemistry. Retrieved from [Link]

-

Reimer-Tiemann Formylation. (n.d.). In SynArchive. Retrieved from [Link]

-

Gattermann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Gattermann Koch Reaction Mechanism. (n.d.). In BYJU'S. Retrieved from [Link]

-

Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). (n.d.). In OrgoSolver. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier Reagent - Enamine [enamine.net]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Duff reaction - Wikipedia [en.wikipedia.org]

- 10. Duff_reaction [chemeurope.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 13. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. synarchive.com [synarchive.com]

A-Z Guide to Synthesis of 4-Bromo-3-chlorobenzaldehyde: Starting Materials and Synthetic Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chlorobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern provides a versatile scaffold for molecular elaboration. This guide offers a comprehensive overview of the primary synthetic routes to 4-bromo-3-chlorobenzaldehyde, with a detailed focus on the selection of starting materials and the rationale behind various reaction methodologies. We will explore key strategies including the direct halogenation of substituted benzaldehydes and the formylation of halogenated benzenes, providing field-proven insights and detailed experimental protocols to enable researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 4-Bromo-3-chlorobenzaldehyde in Chemical Synthesis

4-Bromo-3-chlorobenzaldehyde, with the CAS number 120077-69-2, is a highly valuable building block in organic synthesis.[1] Its utility stems from the presence of three distinct functional handles: an aldehyde, a bromine atom, and a chlorine atom. This arrangement allows for sequential and regioselective transformations, making it an ideal precursor for the synthesis of complex molecules. Notably, it is a key intermediate in the preparation of biphenylsulfonyl amide compounds which exhibit vasopeptidase and endothelin receptor antagonistic activity.[2] The strategic importance of this compound necessitates robust and efficient synthetic methods, starting from readily available and cost-effective materials.

Synthetic Pathways: A Strategic Overview

The synthesis of 4-bromo-3-chlorobenzaldehyde can be broadly categorized into two main approaches:

-

Pathway A: Halogenation of a Substituted Benzaldehyde. This approach involves the introduction of either a bromine or a chlorine atom onto a pre-existing benzaldehyde derivative.

-

Pathway B: Formylation of a Dihalogenated Benzene. This strategy focuses on introducing the aldehyde group onto a benzene ring that already possesses the desired bromo-chloro substitution pattern.

The choice between these pathways is often dictated by the availability and cost of the starting materials, as well as considerations of regioselectivity and overall yield.

Pathway A: Synthesis via Halogenation of Substituted Benzaldehydes

This pathway leverages commercially available monosubstituted benzaldehydes as starting points. The key challenge lies in achieving the desired regioselectivity during the second halogenation step.

Route 1: Bromination of 3-Chlorobenzaldehyde

The direct bromination of 3-chlorobenzaldehyde presents a logical, albeit challenging, route. The chloro and aldehyde groups are both meta-directing, which would favor the introduction of bromine at the 5-position, leading to the undesired 5-bromo-3-chlorobenzaldehyde isomer. However, under specific conditions, the desired 4-bromo isomer can be obtained.

Starting Material: 3-Chlorobenzaldehyde Key Transformation: Electrophilic Aromatic Bromination

Causality Behind Experimental Choices: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is crucial for activating the bromine molecule, making it a more potent electrophile.[3] The solvent choice, typically a non-polar chlorinated hydrocarbon like 1,2-dichloroethane, helps to solubilize the reactants and facilitate the reaction while remaining relatively inert.[4] Temperature control is critical to manage the reaction rate and minimize the formation of by-products.

Experimental Protocol: Bromination of 3-Chlorobenzaldehyde

-

To a clean, dry, four-necked flask equipped with a mechanical stirrer, thermometer, and calcium chloride guard tube, charge 1,2-dichloroethane (500 mL) followed by anhydrous aluminum chloride (177 g, 1.32 mol) under stirring.[3]

-

Add 3-chlorobenzaldehyde (140.5 g, 1 mol) to the mixture over a period of 1 hour, maintaining the temperature between 38-40 °C.

-

Following the addition, introduce bromine (176 g, 1.1 mol) dropwise over 2 hours at approximately 40 °C.[3]

-

Stir the resulting mixture at the same temperature for an additional 2 hours to ensure complete reaction.[3]

-

Quench the reaction by carefully pouring the mixture into approximately 1 kg of crushed ice with vigorous stirring for 10 minutes.[3]

-

Separate the organic layer and wash it sequentially with water (1000 mL), a 5% sodium carbonate solution (300 mL), and finally with water (750 mL).[3]

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the residue by vacuum distillation to yield 4-bromo-3-chlorobenzaldehyde.

Route 2: Chlorination of 4-Bromobenzaldehyde

An alternative approach within this pathway is the chlorination of 4-bromobenzaldehyde. The bromo group is ortho-, para-directing, while the aldehyde is meta-directing. This directing-group opposition can lead to a mixture of products, making regiocontrol a significant hurdle.

Starting Material: 4-Bromobenzaldehyde Key Transformation: Electrophilic Aromatic Chlorination

Causality Behind Experimental Choices: Similar to bromination, a Lewis acid catalyst is employed to activate the chlorinating agent. The reaction conditions must be carefully optimized to favor chlorination at the 3-position over other possible sites. The synthesis of the starting material, 4-bromobenzaldehyde, can be achieved through the oxidation of 4-bromotoluene.[5]

Pathway B: Synthesis via Formylation of 1-Bromo-2-chlorobenzene

This pathway begins with the readily available 1-bromo-2-chlorobenzene and introduces the aldehyde functionality in the final step. This approach often provides better regiocontrol compared to the halogenation of substituted benzaldehydes.

Starting Material: 1-Bromo-2-chlorobenzene Key Transformation: Formylation

Two primary methods for the formylation of 1-bromo-2-chlorobenzene are commonly employed: lithiation followed by reaction with a formylating agent, and the Grignard reaction.

Route 3: Formylation via Lithiation

This method involves a lithium-halogen exchange to generate an organolithium intermediate, which is then quenched with a formylating agent like N,N-dimethylformamide (DMF).[6][7]

Causality Behind Experimental Choices: The lithium-halogen exchange is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[8] Butyllithium (n-BuLi) is a common reagent for this transformation. The bromine atom is more susceptible to lithium-halogen exchange than the chlorine atom, leading to the selective formation of the desired lithiated species. The subsequent reaction with DMF introduces the formyl group.[7]

Experimental Protocol: Formylation of 1-Bromo-2-chlorobenzene via Lithiation

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Route 4: Formylation via Grignard Reaction

The Grignard reaction provides an alternative method for generating a nucleophilic aryl species. The Grignard reagent is formed from 1-bromo-2-chlorobenzene and magnesium, followed by reaction with a suitable formylating agent.[9][10]

Causality Behind Experimental Choices: The formation of the Grignard reagent is initiated by the reaction of magnesium with the more reactive carbon-bromine bond.[9] Anhydrous conditions are critical for the success of this reaction, as Grignard reagents are highly reactive towards water.[11] The subsequent formylation step is analogous to the lithiation route.

Experimental Protocol: Grignard Formation and Formylation

-

Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under an inert atmosphere, for instance by adding a small crystal of iodine.[10]

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Prepare a solution of 1-bromo-2-chlorobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 1-bromo-2-chlorobenzene solution to the magnesium to initiate the reaction, which may require gentle warming.[10]

-

Once the reaction has initiated, add the remaining 1-bromo-2-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C and add a formylating agent such as ethyl orthoformate, followed by acidic workup to hydrolyze the intermediate and yield the aldehyde.

Alternative Synthetic Approaches

While the aforementioned routes are the most common, other methods have been reported. For instance, 4-bromo-3-chlorobenzaldehyde can be synthesized from 4-bromo-3-chlorobenzoic acid via a two-step reduction and oxidation process.[2][12]

Starting Material: 4-Bromo-3-chlorobenzoic acid Key Transformations: Reduction to an alcohol followed by oxidation to an aldehyde.

Experimental Protocol: Reduction and Oxidation

Step 1: Reduction of 4-bromo-3-chlorobenzoic acid

-

At 0 °C, add borane-THF complex to a solution of 4-bromo-3-chlorobenzoic acid.[2]

-

Stir the reaction at 0 °C for 10 hours.[2]

-

Quench the reaction with methanol and concentrate under reduced pressure to obtain (4-bromo-3-chlorophenyl)methanol.[2]

Step 2: Oxidation of (4-bromo-3-chlorophenyl)methanol

-

Add manganese dioxide to a solution of (4-bromo-3-chlorophenyl)methanol in 1,2-dichloroethane at 25 °C.[2]

-

Stir the mixture for 18 hours.[2]

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue via silica gel column chromatography to obtain 4-bromo-3-chlorobenzaldehyde.[2]

Data Summary and Visualization

Comparison of Synthetic Routes

| Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| 1 | 3-Chlorobenzaldehyde | Br₂, Lewis Acid | Moderate | Direct approach | Potential for regioisomers |

| 2 | 4-Bromobenzaldehyde | Cl₂, Lewis Acid | Moderate | Direct approach | Potential for regioisomers |

| 3 | 1-Bromo-2-chlorobenzene | n-BuLi, DMF | Good | High regioselectivity | Requires cryogenic temperatures, moisture sensitive |

| 4 | 1-Bromo-2-chlorobenzene | Mg, Formylating Agent | Good | High regioselectivity, milder than lithiation | Requires strictly anhydrous conditions |

| 5 | 4-Bromo-3-chlorobenzoic acid | Borane-THF, MnO₂ | Good (over two steps) | Utilizes a different starting material | Two-step process |

Synthetic Pathway Diagrams

Caption: Synthetic pathways to 4-Bromo-3-chlorobenzaldehyde.

Characterization of 4-Bromo-3-chlorobenzaldehyde

The structure of the synthesized 4-bromo-3-chlorobenzaldehyde should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton and the aromatic protons. For example, in DMSO-d6, the aldehyde proton appears as a singlet around 9.98 ppm. The aromatic protons typically appear as a doublet at approximately 8.11 ppm, an AB system at around 8.02 ppm, and a doublet of doublets near 7.77 ppm.[12]

-

Physical Properties: 4-Bromo-3-chlorobenzaldehyde is typically a white to yellow solid.

Conclusion

The synthesis of 4-bromo-3-chlorobenzaldehyde can be accomplished through several viable routes, each with its own set of advantages and challenges. The formylation of 1-bromo-2-chlorobenzene, either via lithiation or a Grignard reaction, generally offers the best combination of yield and regioselectivity. The choice of the optimal synthetic strategy will depend on factors such as the scale of the reaction, the availability of starting materials and reagents, and the specific equipment and expertise available in the laboratory. This guide provides the necessary technical information and practical protocols to assist researchers in navigating these choices and successfully synthesizing this important chemical intermediate.

References

- Vertex AI Search. (n.d.). What is the preparation and application of 4-BROMO-3-CHLORO-BENZALDEHYDE? - FAQ.

- ChemicalBook. (n.d.). 4-BROMO-3-CHLORO-BENZALDEHYDE | 120077-69-2.

-

Wikipedia. (2023, December 2). 3-Bromobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.

-

PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2021, May). Synthesis of dialdehyde. Retrieved from [Link]

- Unknown. (n.d.). Grignard Reaction.

-

Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved from [Link]

-

Wikipedia. (2023, December 2). 4-Chlorobenzaldehyde. Retrieved from [Link]

-

YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

Thieme. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. Retrieved from [Link]

- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.

-

YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Bromochlorobenzene. Retrieved from [Link]

-

Wikipedia. (2023, December 2). 4-Bromobenzaldehyde. Retrieved from [Link]

-

Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chlorobenzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-bromo-2-chlorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN110128240B - A kind of method for separating p-chlorobromobenzene and o-chlorobromobenzene by suspension melt crystallization.

-

Reddit. (2018, January 22). I keep getting debrominated starting material and low conversion after lithiation. Retrieved from [Link]

Sources

- 1. 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 5. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. 4-BROMO-3-CHLORO-BENZALDEHYDE | 120077-69-2 [chemicalbook.com]

4-Bromo-3-chlorobenzaldehyde structural analysis

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chlorobenzaldehyde is a key substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents.[1] Its precise molecular architecture, featuring a competing electronic interplay of bromo, chloro, and formyl substituents, necessitates a rigorous and multi-faceted approach for structural confirmation. This guide provides an in-depth analysis of the essential spectroscopic techniques required to unequivocally elucidate and validate the structure of 4-Bromo-3-chlorobenzaldehyde. We will explore the causality behind experimental choices in mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, offering field-proven insights for professionals in chemical research and drug development.

Core Molecular Profile and Physicochemical Properties

Before undertaking any synthesis or analysis, a foundational understanding of the target compound's physical and chemical properties is paramount. These data inform handling, storage, and reaction parameter selection. 4-Bromo-3-chlorobenzaldehyde is typically a white to yellow solid at room temperature.

| Property | Value | Source |

| IUPAC Name | 4-bromo-3-chlorobenzaldehyde | [2] |

| CAS Number | 120077-69-2 | [2] |

| Molecular Formula | C₇H₄BrClO | [2] |

| Molecular Weight | 219.46 g/mol | [2] |

| Appearance | White to Yellow Solid | |

| Melting Point | 52 °C | [3] |

| Boiling Point | 281.3±25.0 °C (Predicted) | [3] |

| Purity | Typically ≥98% |

Synthesis Pathway and Experimental Protocol

The utility of 4-Bromo-3-chlorobenzaldehyde as a pharmaceutical intermediate necessitates a reliable and scalable synthetic route.[1] One common laboratory-scale preparation involves a two-step process starting from 4-bromo-3-chlorobenzoic acid.[1] This approach is favored for its well-defined intermediates and generally good yields.

The logical flow of this synthesis is visualized below.

Caption: Workflow for the synthesis of 4-Bromo-3-chlorobenzaldehyde.

Experimental Protocol: Synthesis from 4-Bromo-3-chlorobenzoic Acid

This protocol is adapted from established procedures.[1]

Step 1: Reduction of 4-bromo-3-chlorobenzoic acid

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-chlorobenzoic acid in anhydrous tetrahydrofuran (THF) at 0°C.

-

Slowly add a solution of borane-THF complex (BH₃-THF) dropwise to the stirred solution.

-

Causality Insight: Borane is a selective reducing agent that efficiently reduces carboxylic acids to primary alcohols without affecting the aromatic halogens.

-

-

Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of methanol at 0°C.

-

Concentrate the mixture under reduced pressure to yield crude (4-bromo-3-chlorophenyl)methanol. This intermediate is often carried forward without extensive purification.

Step 2: Oxidation to 4-bromo-3-chlorobenzaldehyde

-

Dissolve the crude (4-bromo-3-chlorophenyl)methanol from the previous step in a suitable solvent, such as 1,2-dichloroethane or dichloromethane.

-

Add activated manganese dioxide (MnO₂) to the solution at room temperature.

-

Causality Insight: MnO₂ is a mild and highly selective oxidizing agent for converting benzylic alcohols to aldehydes. Its insolubility allows for easy removal by filtration upon reaction completion, simplifying the workup.

-

-

Stir the mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese solids.

-

Wash the filter cake with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of 5-10% ethyl acetate in petroleum ether) to yield pure 4-bromo-3-chlorobenzaldehyde.[1]

Comprehensive Structural Elucidation

Confirming the identity and purity of the final product requires a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Caption: Integrated spectroscopic workflow for structural validation.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition, particularly the presence of halogens.

-

Expected Molecular Ion Peak: The molecular formula is C₇H₄BrClO. The analysis is complicated by the isotopic abundances of both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of molecular ion peaks. The most abundant peaks will be:

-

[M]⁺ for C₇H₄⁷⁹Br³⁵ClO at m/z ≈ 218

-

[M+2]⁺ from C₇H₄⁸¹Br³⁵ClO and C₇H₄⁷⁹Br³⁷ClO at m/z ≈ 220

-

[M+4]⁺ for C₇H₄⁸¹Br³⁷ClO at m/z ≈ 222

-

-

Key Fragmentation Patterns: Based on the fragmentation of similar benzaldehydes, the following key fragments are anticipated.[4]

-

[M-H]⁺: Loss of the aldehydic hydrogen radical to form a stable acylium ion.

-

[M-Br]⁺: Loss of a bromine radical.

-

[M-Cl]⁺: Loss of a chlorine radical.

-

[M-CHO]⁺: Loss of the formyl group.

-

| m/z (approx.) | Proposed Fragment | Significance |

| 218, 220, 222 | [C₇H₄BrClO]⁺ | Molecular ion cluster, confirms MW and presence of Br and Cl. |

| 183, 185 | [C₇H₄BrO]⁺ | Loss of Cl radical. |

| 139, 141 | [C₇H₄ClO]⁺ | Loss of Br radical. |

| 104 | [C₇H₄Cl]⁺ | Loss of Br and CHO. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for the rapid identification of key functional groups.

-

Self-Validation Check: The presence of a strong carbonyl peak and the characteristic aldehyde C-H stretches, coupled with the absence of a broad O-H stretch (from the precursor alcohol), provides strong evidence for a successful oxidation.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~3050-3100 | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |

| ~2820 & ~2720 | Aldehyde C-H Stretch (Fermi Doublet) | Diagnostic for the aldehyde functional group. |

| ~1700-1710 | Carbonyl (C=O) Stretch | Strong, sharp peak confirming the aldehyde. Conjugation to the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |

| ~1550-1600 | Aromatic C=C Stretch | Confirms the benzene ring. |

| ~1000-1200 | C-Cl Stretch | Indicates the presence of a chlorine substituent. |

| ~550-650 | C-Br Stretch | Indicates the presence of a bromine substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise substitution pattern (regiochemistry) of the aromatic ring.

3.3.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms. The spectrum for 4-Bromo-3-chlorobenzaldehyde is highly characteristic.[5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.98 | Singlet (s) | 1H | Aldehyde-H | The highly deshielded environment of the formyl proton places its signal far downfield. It has no adjacent protons, hence it is a singlet. |

| ~8.11 | Doublet (d) | 1H | H-2 | This proton is ortho to the strongly electron-withdrawing aldehyde group and has a small coupling to H-6 across the ring. |

| ~8.02 | Doublet (d) | 1H | H-5 | This proton is ortho to the bromine atom and meta to the aldehyde. It is split only by the adjacent H-6. |

| ~7.77 | Doublet of Doublets (dd) | 1H | H-6 | This proton is ortho to the chlorine atom and is split by both H-2 (meta coupling) and H-5 (ortho coupling). |

Reported Data (300 MHz, DMSO-d6): δ 9.98 (s, 1H), 8.11 (d, 1H, J = 1.9 Hz), 8.02 (AB system, 1H, J = 8.2 Hz), 7.77 (dd, 1H, J = 1.9 Hz, 8.2 Hz).[5]

3.3.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Seven distinct signals are expected.

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~191 | C=O | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~138 | C-1 (C-CHO) | The ipso-carbon attached to the aldehyde group. |

| ~136 | C-3 (C-Cl) | The ipso-carbon attached to chlorine; its chemical shift is increased by the halogen's electronegativity. |

| ~135 | C-5 | Aromatic CH carbon. |

| ~132 | C-6 | Aromatic CH carbon. |

| ~130 | C-2 | Aromatic CH carbon. |

| ~128 | C-4 (C-Br) | The ipso-carbon attached to bromine; its chemical shift is influenced by the heavy atom effect. |

Applications in Drug Development

The structural features of 4-Bromo-3-chlorobenzaldehyde make it a valuable precursor in medicinal chemistry. The two halogen atoms provide distinct reaction sites for further functionalization, for example, in metal-catalyzed cross-coupling reactions.

-

H-PGDS Inhibitors: It is used to prepare hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, which are investigated for treating conditions like Duchenne Muscular Dystrophy and other neurodegenerative diseases.[1]

-

Vasopeptidase Antagonists: The molecule is a starting material for biphenylsulfonyl amide compounds that exhibit dual activity as vasopeptidase and endothelin receptor antagonists, which have potential applications in managing cardiovascular diseases.[1]

Safety and Handling

As a laboratory chemical, proper safety protocols must be strictly followed.

-

Hazards: 4-Bromo-3-chlorobenzaldehyde is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator, to ensure stability.

Conclusion

The structural analysis of 4-Bromo-3-chlorobenzaldehyde is a clear example of the synergistic power of modern analytical techniques. While mass spectrometry confirms the molecular weight and halogen presence, and IR spectroscopy identifies key functional groups, it is NMR spectroscopy that provides the unambiguous confirmation of the 1,2,4-substitution pattern on the aromatic ring. This rigorous, multi-technique validation is a non-negotiable standard in research and drug development, ensuring the integrity of subsequent synthetic steps and the ultimate biological activity of the target molecules.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14049806, 4-Bromo-3-chlorobenzaldehyde. Available at: [Link]

-

Mol-Instincts (2024). What is the preparation and application of 4-BROMO-3-CHLORO-BENZALDEHYDE? - FAQ. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-3-chlorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. While direct spectral data for this compound is not extensively published, this guide leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to provide a robust and predictive characterization. We will delve into the interpretation of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral features. This guide is designed to be a practical resource for researchers, offering not only data interpretation but also detailed experimental protocols and visual aids to facilitate a comprehensive understanding of the spectroscopic properties of this important molecule.

Introduction: The Significance of 4-Bromo-3-chlorobenzaldehyde

4-Bromo-3-chlorobenzaldehyde (C₇H₄BrClO) is a disubstituted aromatic aldehyde of significant interest in organic synthesis.[1] Its utility as a building block stems from the presence of three distinct reactive sites: the aldehyde functional group and the bromine and chlorine substituents on the aromatic ring. The precise characterization of this molecule is paramount for ensuring the purity of starting materials and the successful synthesis of more complex target molecules in drug discovery and development. Spectroscopic techniques are indispensable tools for the unambiguous structural elucidation and purity assessment of such compounds.[2]

This guide will provide a comprehensive overview of the expected spectroscopic data for 4-Bromo-3-chlorobenzaldehyde, drawing upon established spectroscopic principles and data from related compounds to offer a detailed and predictive analysis.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 4-Bromo-3-chlorobenzaldehyde dictates its spectroscopic fingerprint. The electron-withdrawing nature of the aldehyde, bromine, and chlorine substituents significantly influences the electronic environment of the aromatic ring, leading to characteristic chemical shifts in NMR spectroscopy and distinct vibrational frequencies in IR spectroscopy.

Caption: Molecular structure of 4-Bromo-3-chlorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Bromo-3-chlorobenzaldehyde is expected to show distinct signals for the aldehydic proton and the three aromatic protons.

Table 1: Predicted ¹H NMR Data for 4-Bromo-3-chlorobenzaldehyde

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.98 | Singlet (s) | - |

| H-2 | ~8.11 | Doublet (d) | ~1.9 |

| H-5 | ~7.77 | Doublet of Doublets (dd) | ~8.2, ~1.9 |

| H-6 | ~8.02 | Doublet (d) | ~8.2 |

Data sourced from ChemicalBook.

Interpretation:

-

Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. This results in a characteristic downfield chemical shift around 9.98 ppm. It appears as a singlet as it has no adjacent protons to couple with.

-

Aromatic Protons: The three protons on the aromatic ring exhibit a complex splitting pattern due to their coupling with each other.

-

H-2: This proton is ortho to the electron-withdrawing aldehyde group and meta to the chlorine atom. It experiences deshielding and appears as a doublet due to coupling with H-6.

-

H-5: This proton is ortho to the bromine atom and meta to the aldehyde group. It appears as a doublet of doublets due to coupling with both H-2 (meta-coupling) and H-6 (ortho-coupling).

-

H-6: This proton is ortho to the chlorine atom and meta to the bromine atom. It is deshielded and appears as a doublet due to ortho-coupling with H-5.

-

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for 4-Bromo-3-chlorobenzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190-192 |

| C-1 | ~135-137 |

| C-2 | ~130-132 |

| C-3 | ~138-140 |

| C-4 | ~128-130 |

| C-5 | ~133-135 |

| C-6 | ~129-131 |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon is significantly deshielded and is expected to appear in the downfield region of the spectrum, typically between 190 and 192 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

-

C-1 (ipso-carbon to CHO): This carbon will be deshielded by the aldehyde group.

-

C-3 (ipso-carbon to Cl): The electronegative chlorine atom will cause a downfield shift for this carbon.

-

C-4 (ipso-carbon to Br): The bromine atom will also induce a downfield shift, though generally less pronounced than chlorine.

-

C-2, C-5, C-6: The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents.

-

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 4-Bromo-3-chlorobenzaldehyde is expected to be dominated by absorptions from the aldehyde group and the substituted benzene ring.[4][5]

Table 3: Predicted IR Absorption Frequencies for 4-Bromo-3-chlorobenzaldehyde

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2850-2820 and 2750-2720 | Weak (Fermi doublets) |

| C=O Stretch (Aldehyde) | 1710-1685 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-Cl Stretch | 800-600 | Strong |

| C-Br Stretch | 690-515 | Strong |

Interpretation:

-

C-H Stretching: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aldehyde C-H stretch is characterized by a pair of weak bands (Fermi doublets) in the region of 2850-2720 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band in the region of 1710-1685 cm⁻¹ is the most characteristic feature of the aldehyde carbonyl group. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.

-

C=C Stretching: The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

C-X Stretching: The carbon-halogen stretching vibrations are expected in the fingerprint region. The C-Cl stretch will likely appear in the 800-600 cm⁻¹ range, while the C-Br stretch will be at a lower frequency, in the 690-515 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum of 4-Bromo-3-chlorobenzaldehyde:

The mass spectrum of 4-Bromo-3-chlorobenzaldehyde will exhibit a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6] The nominal molecular weight is approximately 218 g/mol .

Key Fragmentation Pathways:

-

Loss of a Hydrogen Radical (-H•): Fragmentation of the aldehyde C-H bond would result in a stable acylium ion.

-

Loss of Carbon Monoxide (-CO): Following the initial fragmentation, the loss of a neutral CO molecule is a common pathway for aromatic aldehydes.

-

Loss of Halogen Radicals (-Br• and -Cl•): Cleavage of the C-Br and C-Cl bonds will lead to fragment ions corresponding to the loss of a bromine or chlorine radical.

Caption: Predicted major fragmentation pathways for 4-Bromo-3-chlorobenzaldehyde in mass spectrometry.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of 4-Bromo-3-chlorobenzaldehyde and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a significantly larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shifts relative to TMS (0.00 ppm).

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a Gas Chromatography (GC-MS) system for separation prior to analysis.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 300.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and the major fragment ions.

Conclusion

This technical guide has provided a detailed and predictive spectroscopic characterization of 4-Bromo-3-chlorobenzaldehyde. By integrating established principles of NMR, IR, and MS with comparative data from analogous structures, we have constructed a comprehensive spectral profile for this important synthetic intermediate. The provided interpretations and experimental protocols offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to confidently identify and assess the purity of this compound in their work.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.

-

PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

Sources

- 1. 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 4-Bromobenzaldehyde(1122-91-4) 13C NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide on the Safety and Handling of 4-Bromo-3-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-chlorobenzaldehyde is a substituted benzaldehyde derivative utilized as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.[1][2] Its bifunctional nature, possessing both an aldehyde group and halogen substituents, makes it a versatile reagent. However, the presence of these functional groups also necessitates a thorough understanding of its chemical reactivity and potential hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety protocols, hazard identification, and handling procedures for 4-Bromo-3-chlorobenzaldehyde, grounded in established safety data and best practices. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Hazard Identification and Classification

A foundational aspect of safe chemical handling is a comprehensive understanding of the potential hazards. 4-Bromo-3-chlorobenzaldehyde is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful management.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Source: ECHEMI Safety Data Sheet, PubChem[3][4]

The "Warning" signal word is associated with this compound.[3][4] The primary hazards are related to its irritant properties upon contact with the skin, eyes, and respiratory system.[4] It is crucial for laboratory personnel to recognize that these are not merely superficial effects but can lead to significant discomfort and potential injury if not properly mitigated.

Causality of Hazards: The irritant nature of 4-Bromo-3-chlorobenzaldehyde can be attributed to the reactivity of the aldehyde functional group and the presence of the halogen atoms. Aldehydes can react with biological macromolecules, leading to irritation. The lipophilicity imparted by the bromo and chloro substituents may enhance its ability to penetrate the skin's protective layers.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative controls, and the correct use of Personal Protective Equipment (PPE).

Engineering Controls

The primary line of defense is to minimize the potential for exposure at the source.

-

Fume Hood: All handling of 4-Bromo-3-chlorobenzaldehyde, especially when dealing with the solid as a powder or when heating, should be conducted in a well-ventilated chemical fume hood.[5][6] This is critical to prevent the inhalation of dust or vapors, which can cause respiratory irritation.[3][4]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.[5]

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[3][5] Standard safety glasses do not provide a sufficient seal.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable, but it is always best practice to consult the glove manufacturer's compatibility chart for the specific chemical. Gloves should be inspected for any signs of degradation or perforation before each use.

-

Lab Coat/Protective Clothing: A flame-resistant lab coat or chemical-resistant suit should be worn to protect the skin and personal clothing from contamination.[3]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5]

Self-Validating Protocol for PPE: Before initiating any work, a "buddy check" system for PPE is recommended. A colleague should visually inspect the primary researcher's PPE to ensure it is worn correctly and is in good condition. This simple, self-validating step can significantly reduce the risk of exposure.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Avoid Dust Formation: When handling the solid, minimize the creation of dust.[3][5] Use techniques such as carefully scooping the material rather than pouring it from a height.

-

Grounding: For processes that could generate static electricity, ensure all equipment is properly grounded to prevent ignition of dust clouds.

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5] Contaminated work clothing should not be taken home.[7]

Storage

-

Container: Store in a tightly closed, properly labeled container.[3]

-

Location: Keep in a cool, dry, and well-ventilated area.[3] Storage in a refrigerator is also recommended.[1]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[8]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[3][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Causality of First-Aid Measures: The immediate and thorough washing of skin and eyes is designed to remove the irritant and minimize its contact time with tissues. Moving to fresh air addresses respiratory irritation by reducing the concentration of inhaled particles. Inducing vomiting is avoided to prevent aspiration of the chemical into the lungs.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[3][5]

-

Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen halides.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the material. Wear appropriate PPE as described in Section 2.2.[3][5]

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[3][5]

-

Containment and Cleanup: For small spills, carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust. For larger spills, it may be necessary to contain the spill with an inert absorbent material.

Toxicological and Ecological Information

A comprehensive understanding of a chemical's toxicological and ecological profile is essential for a complete safety assessment.

Toxicological Summary:

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]

-

Respiratory or Skin Sensitization: No data available to classify as a sensitizer.[8]

-

Germ Cell Mutagenicity: No data available.[8]

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[8]

-

Reproductive Toxicity: No data available.[8]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.[8]

Ecological Information:

There is currently no available data on the ecotoxicity, persistence, degradability, bioaccumulative potential, or mobility in soil for 4-Bromo-3-chlorobenzaldehyde.[3] Therefore, it is imperative to prevent its release into the environment.

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Unused Product: Dispose of as hazardous waste. Do not dispose of down the drain.

-

Contaminated Packaging: Dispose of as hazardous waste.[5]

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Experimental Workflow: Risk Assessment for Handling 4-Bromo-3-chlorobenzaldehyde

The following diagram outlines a logical workflow for conducting a risk assessment before working with 4-Bromo-3-chlorobenzaldehyde.

Sources

- 1. 4-Bromo-3-chlorobenzaldehyde | 120077-69-2 [sigmaaldrich.com]

- 2. 120077-69-2|4-Bromo-3-chlorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 4-Bromo-3-chlorobenzaldehyde | C7H4BrClO | CID 14049806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 3-Bromo-4-chlorobenzaldehyde | CAS#:86265-88-5 | Chemsrc [chemsrc.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

An In-Depth Technical Guide to the Purity Specifications of 4-Bromo-3-chlorobenzaldehyde

4-Bromo-3-chlorobenzaldehyde (CAS No. 120077-69-2) is a key substituted benzaldehyde derivative utilized as a building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring bromine and chlorine atoms on the aromatic ring, provides specific reactivity and functionality essential for constructing target therapeutic agents. In the context of drug development and manufacturing, the purity of such intermediates is not merely a matter of quality control; it is a fundamental pillar of safety, efficacy, and process consistency. Impurities present in 4-Bromo-3-chlorobenzaldehyde can carry through the synthetic pathway, leading to the formation of undesired by-products, reducing the yield of the final API, and potentially introducing toxic or genotoxic entities into the drug product.[3]

This guide provides an in-depth technical overview of the purity specifications for 4-Bromo-3-chlorobenzaldehyde. It is designed for researchers, scientists, and drug development professionals, offering a framework for quality assessment based on established analytical principles and field-proven insights. We will explore the causality behind experimental choices and describe self-validating protocols to ensure the highest degree of scientific integrity.

Core Purity Specifications: A Multi-faceted Approach

Ensuring the quality of 4-Bromo-3-chlorobenzaldehyde requires a comprehensive set of specifications that address its identity, strength, and purity. Commercial-grade material is typically available at purities of 97% to 98%.[4][5][6][7] A robust specification profile, however, extends beyond a simple assay value.

Table 1: Core Quality Specifications for 4-Bromo-3-chlorobenzaldehyde

| Parameter | Specification | Method | Rationale |

| Appearance | White to yellow solid | Visual Inspection | Provides a simple, immediate check for gross contamination or degradation, which often manifests as discoloration.[4] |

| Identity | Conforms to the structure of 4-Bromo-3-chlorobenzaldehyde | FTIR, ¹H NMR, Mass Spectrometry | Confirms the molecular structure and ensures the correct material is being used. |

| Assay | ≥ 98.0% (by area %) | Gas Chromatography (GC) or HPLC | Quantifies the amount of the desired compound, ensuring its strength and quality. GC is often preferred for its ability to resolve volatile impurities.[3][8] |

| Water Content | ≤ 0.5% | Karl Fischer Titration (Volumetric) | Water can interfere with downstream reactions, particularly those involving organometallic reagents. Specialized KF reagents are required for aldehydes to prevent side reactions.[9][10] |